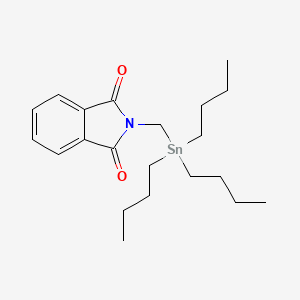
N1-(2-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-methoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
科学的研究の応用
ABCB1 Inhibitors Development
The compound's structural moiety, similar to those studied in ABCB1 inhibitors development, shows the potential for creating new small molecule ABCB1 inhibitors. In a study, the basic nuclei linked through a spacer to the moiety demonstrated varied inhibitory activities on ABCB1, a protein involved in multidrug resistance, highlighting the compound's relevance in overcoming drug resistance in cancer therapy. Among synthesized compounds, some showed high potency in inhibiting ABCB1 activity, indicating the structural potential for designing effective ABCB1 inhibitors (Colabufo et al., 2008).
Luminescent Properties for Optoelectronic Devices
A study on nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) that share structural features with the compound of interest highlights its potential application in the development of organic optoelectronic devices. The research presented a molecule with high quantum-yield emission in both solution and solid states, thanks to the prevention of π-π stacking interactions by peripheral aromatic rings. This indicates that compounds with similar structural features could be promising candidates for fabricating organic optoelectronic devices (Gu et al., 2015).
Chemical Sensors for Metal Ions
The structural motifs found in the compound are similar to those in chemosensors designed for the selective identification of metal ions. In one research, novel chemosensors for Pd2+ ions were developed, showing high selectivity and low limits of detection. The study underlines the compound's potential utility in environmental monitoring and industrial process control, where precise detection of specific metal ions is critical (Shally et al., 2020).
Melatonin Receptor Agonists
Research into melatonin receptor ligands has led to the development of molecules with significant selectivity and potency, utilizing structural frameworks similar to the compound . These efforts have resulted in the identification of highly potent MT2-selective full agonists, indicating potential applications in treating sleep disorders and other melatonin-related dysfunctions (Spadoni et al., 2015).
Oxidative Olefination in Synthetic Chemistry
The compound's related structures have been explored in Rh(III)-catalyzed oxidative olefination, showcasing a method for directed C-H bond activation. This research points to the compound's applicability in synthetic chemistry for constructing complex molecules through mild, efficient, and versatile processes (Rakshit et al., 2011).
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-32-21-8-3-2-6-17(21)12-13-26-23(29)24(30)27-19-10-11-20-18(16-19)7-4-14-28(20)25(31)22-9-5-15-33-22/h2-3,5-6,8-11,15-16H,4,7,12-14H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVDSRGQXXBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2599608.png)
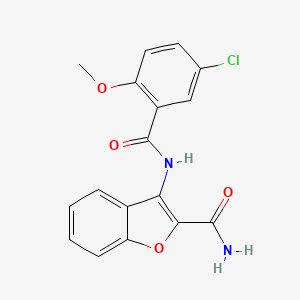
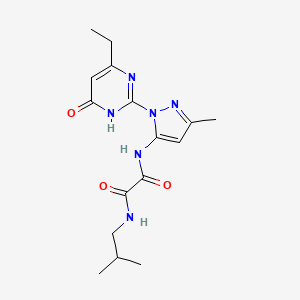
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2599612.png)
![4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile](/img/structure/B2599613.png)
![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599616.png)
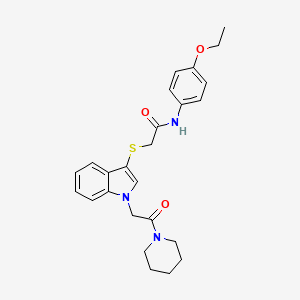
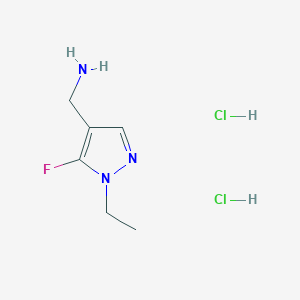

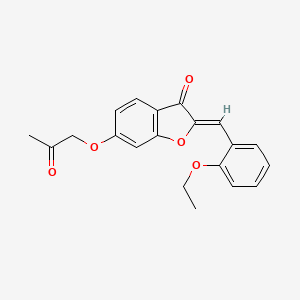
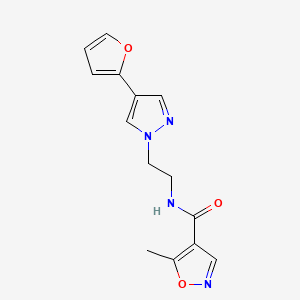
![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2599626.png)
